calamistrin B

Description

Calamistrin B is a natural product isolated from the roots of Uvaria calamistrata, a plant species collected in Hainan, China . These compounds are isolated via ethanol extraction, followed by sequential solvent partitioning and chromatographic purification . Key characterization data include melting points, specific optical rotation, and spectral profiles (IR, NMR, EIMS) .

Properties

Molecular Formula |

C39H70O7 |

|---|---|

Molecular Weight |

651 g/mol |

IUPAC Name |

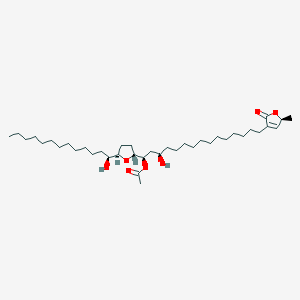

[(1R,3R)-3-hydroxy-1-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]-15-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]pentadecyl] acetate |

InChI |

InChI=1S/C39H70O7/c1-4-5-6-7-8-9-14-17-20-23-26-35(42)36-27-28-37(46-36)38(45-32(3)40)30-34(41)25-22-19-16-13-11-10-12-15-18-21-24-33-29-31(2)44-39(33)43/h29,31,34-38,41-42H,4-28,30H2,1-3H3/t31-,34+,35-,36+,37+,38+/m0/s1 |

InChI Key |

FPQIHOHGIGXPEO-AZSLXLSQSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@@H](C[C@@H](CCCCCCCCCCCCC2=C[C@@H](OC2=O)C)O)OC(=O)C)O |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CC(CCCCCCCCCCCCC2=CC(OC2=O)C)O)OC(=O)C)O |

Synonyms |

calamistrin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Calamistrin H and Calamistrin I

Calamistrin H (1) and I (2) share identical molecular formulas and core functional groups, as evidenced by overlapping spectral data. However, subtle differences in stereochemistry or substituent positioning are inferred from variations in physical and spectroscopic properties:

| Property | Calamistrin H (1) | Calamistrin I (2) |

|---|---|---|

| Melting Point (°C) | 71–72 | 73–74 |

| [α]D (c 0.05–0.06, MeOH) | +7.5 | +5.5 |

| IR Peaks (cm⁻¹) | 3356, 1753, 1070 | Matches Calamistrin H |

| Derivative Preparation | Acetyl, TMS, formaldehyde acetal | Identical methods to H |

Both compounds form derivatives (e.g., acetyl, trimethylsilyl) under similar conditions, confirming the presence of hydroxyl groups susceptible to derivatization .

Challenges in Comparative Analysis

The absence of explicit data on "calamistrin B" in the provided evidence limits direct comparisons. However, the methodologies for characterizing calamistrins H and I—such as derivatization protocols and spectroscopic techniques—are standardized for natural product analysis . Future studies should clarify the nomenclature and structural identity of this compound relative to these compounds.

Research Implications

Synthetic Accessibility : The preparation of TMS and acetyl derivatives demonstrates routes for enhancing volatility or stability in mass spectrometry, aiding structural elucidation .

Analytical Gaps : The lack of chromatographic data (e.g., HPLC retention times) or X-ray crystallography for calamistrins H/I limits definitive stereochemical assignments .

Q & A

Basic Research Questions

Q. How can researchers design reproducible synthetic protocols for Calamistrin B?

- Methodological Answer : Begin by referencing established synthetic pathways for structurally similar natural products. Use high-purity reagents, and document reaction conditions (temperature, solvent, catalyst) in detail. Validate each step using spectroscopic techniques (e.g., NMR, HRMS) and cross-check purity via HPLC . For reproducibility, include a detailed experimental section with standardized procedures (e.g., "representative example" protocols for repeated steps) and provide raw spectral data in supplementary materials .

Q. What characterization techniques are critical for confirming the identity of this compound?

- Methodological Answer : Combine multiple orthogonal methods:

- Structural elucidation : 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and connectivity.

- Spectroscopic validation : Compare UV-Vis and IR spectra with literature data.

- Chromatographic purity : Use HPLC with a photodiode array detector to confirm homogeneity (>95% purity) .

- For novel derivatives, include elemental analysis and X-ray crystallography if feasible .

Q. How should researchers conduct a literature review to identify gaps in this compound studies?

- Methodological Answer :

- Use databases like SciFinder and PubMed with keywords "this compound," "biosynthesis," and "bioactivity."

- Prioritize primary literature (peer-reviewed journals) over reviews.

- Map existing data into tables (e.g., bioactivity assays, synthetic yields) to highlight inconsistencies or unexplored structural modifications .

- Critically evaluate methodologies in prior studies (e.g., assay conditions, sample purity) to identify limitations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Meta-analysis : Compile IC₅₀ values, cell lines, and assay protocols from multiple studies into a comparative table.

- Statistical evaluation : Apply ANOVA or t-tests to assess variability between datasets .

- Experimental replication : Reproduce key assays under standardized conditions (e.g., fixed cell passage number, solvent controls) .

- Address confounding factors (e.g., compound degradation in storage) via stability studies .

Q. What strategies are effective for elucidating the biosynthetic pathway of this compound?

- Methodological Answer :

- Genomic mining : Use antiSMASH or BLAST to identify gene clusters in source organisms.

- Isotope labeling : Track precursor incorporation (e.g., ¹³C-labeled acetate) via LC-MS/MS.

- Enzyme knockout : Employ CRISPR-Cas9 to silence putative biosynthetic genes and monitor metabolite production .

- Cross-reference findings with phylogenetic analyses of related pathways .

Q. How can computational modeling improve the design of this compound analogs?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger to predict binding interactions with target proteins (e.g., kinases).

- QSAR modeling : Corrogate structural features (e.g., substituent electronegativity) with bioactivity data to prioritize analogs .

- Validate predictions via synthesis and in vitro testing, ensuring alignment between computational and experimental results .

Data Management & Reproducibility

Q. What practices ensure reliable data collection in this compound research?

- Methodological Answer :

- Primary data : Record raw instrument outputs (e.g., NMR FIDs, chromatograms) and metadata (e.g., instrument calibration dates) .

- Secondary data : Annotate literature-derived data with source DOIs and extraction dates .

- Use version-controlled repositories (e.g., Zenodo) for public data sharing .

Q. How should researchers address variability in biological assay results for this compound?

- Methodological Answer :

- Standardize protocols : Pre-treat cell lines uniformly (e.g., passage number ≤20) and use internal controls (e.g., reference inhibitors).

- Error analysis : Calculate standard deviations across triplicate runs and report confidence intervals .

- Blind testing : Collaborate with independent labs to validate findings .

Ethical & Reporting Standards

Q. What documentation is required for publishing this compound research?

- Methodological Answer :

- Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Main text : Limit compound data to 5 key examples; place additional data in supplementary files .

- Experimental section : Include synthesis details (yields, purification methods) and hazard warnings for reactive intermediates .

- Cite all prior studies objectively, avoiding selective referencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.